molecular formula C7H13NO3 B3099185 (R)-2-Hydroxy-1-morpholinopropan-1-one CAS No. 135206-87-0

(R)-2-Hydroxy-1-morpholinopropan-1-one

Cat. No. B3099185
CAS RN: 135206-87-0
M. Wt: 159.18 g/mol
InChI Key: LIEYNOJBDICZQM-ZCFIWIBFSA-N
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Description

(R)-2-Hydroxy-1-morpholinopropan-1-one, also known as enantiomerically pure Mor-Dalorin, is a chiral auxiliary that is widely used in organic synthesis. This compound has been extensively studied due to its unique properties, including its ability to catalyze asymmetric reactions and its potential use as a drug delivery system.

Scientific Research Applications

Anticancer Potential

A study by Wagh, Chatpalliwar, and Warude (2022) designed novel derivatives of 2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide, which showed potential as estrogen receptor alpha modulators for breast cancer treatment. Their research involved computational molecular docking and in vitro testing on human cell line cultures, indicating these compounds' potential effectiveness against breast cancer (Wagh, Chatpalliwar, & Warude, 2022).

Chemical Synthesis and Structure

Hu, Cao, Xiao, and Wu (2006) synthesized a related compound, C12H17ClNO2+·Cl−, demonstrating the morpholine ring's chair conformation and its potential in chemical synthesis (Hu, Cao, Xiao, & Wu, 2006). Chen and Chun (1989) explored the polymerization of 2-Hydroxy-3-morpholinopropyl methacrylate, analyzing its initiation mechanism and rate equation, contributing to the field of polymer chemistry (Chen & Chun, 1989).

Neuropharmacological Effects

Tanabe and Kaneko (1996) investigated a morpholine derivative, CS-722, and its effects on synaptic transmission in the ventral horn neurons of the neonatal rat spinal cord, highlighting its potential in neuropharmacology (Tanabe & Kaneko, 1996).

Physicochemical Properties

Poozesh, Rayer, and Henni (2015) reported on the molar excess enthalpies of various aqueous morpholine derivatives, including 3-morpholinopropyl amine, contributing to the understanding of their thermodynamic properties (Poozesh, Rayer, & Henni, 2015).

Drug Synthesis

Brands et al. (2003) described an efficient synthesis of the NK(1) receptor antagonist Aprepitant, involving a compound related to 2-hydroxy-1-morpholinopropan-1-one, showcasing its application in drug development (Brands et al., 2003).

properties

IUPAC Name

(2R)-2-hydroxy-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(9)7(10)8-2-4-11-5-3-8/h6,9H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEYNOJBDICZQM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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